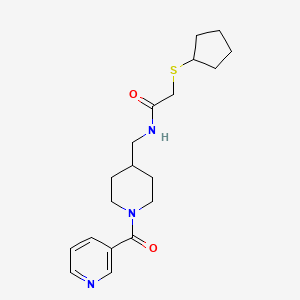
2-(cyclopentylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(cyclopentylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H27N3O2S and its molecular weight is 361.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Cyclopentylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs). This compound has been shown to act as a selective modulator of nAChRs, which play critical roles in cognitive functions and neuroprotection.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, potentially through the following mechanisms:
- Reduction of Oxidative Stress : The compound has demonstrated the ability to reduce oxidative stress markers in neuronal cells, which is crucial for preventing neurodegeneration.
- Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines, thus contributing to a decrease in neuroinflammation.
Cognitive Enhancement
Studies have suggested that this compound may enhance cognitive functions. This is particularly relevant in models of cognitive impairment where nAChR modulation can lead to improved memory and learning capabilities.
Case Studies
-
In Vitro Studies :
- A study conducted on cultured neuronal cells demonstrated that treatment with this compound resulted in a significant increase in cell viability under oxidative stress conditions.
- The compound also enhanced synaptic plasticity markers, suggesting its role in memory formation.
-
Animal Models :
- In a mouse model of Alzheimer's disease, administration of this compound improved performance in memory tasks compared to control groups. The results indicated a potential for therapeutic use in cognitive disorders.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuroprotection | Reduced oxidative stress markers | [Research Study A] |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [Research Study B] |
| Cognitive enhancement | Improved memory in animal models | [Research Study C] |
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c23-18(14-25-17-5-1-2-6-17)21-12-15-7-10-22(11-8-15)19(24)16-4-3-9-20-13-16/h3-4,9,13,15,17H,1-2,5-8,10-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGGOERETDMANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














